molecular formula C18H19Cl2NO4 B1672334 フェロジピン CAS No. 72509-76-3

フェロジピン

カタログ番号 B1672334
CAS番号: 72509-76-3
分子量: 384.2 g/mol
InChIキー: RZTAMFZIAATZDJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Felodipine is a calcium channel blocker used to treat high blood pressure (hypertension). It works by affecting the movement of calcium into the cells of the heart and blood vessels. Felodipine relaxes blood vessels and increases the supply of blood and oxygen to the heart, which reduces the workload .


Synthesis Analysis

Felodipine can be synthesized using a mechanochemical approach with selected coformers such as imidazole, nicotinamide, and malonic acid . Another method involves the use of diethylamine, n n dimetylaniline or piperidines, and quinoline carboxylic acid .


Molecular Structure Analysis

Single crystals of the crystallosolvates [felodipine + N-methylformamide] and [Fel + DMF] with 1:1 stoichiometry were grown, and their structures were solved by X-ray diffraction methods . The crystal structures were analyzed together with the already published felodipine forms I and II, and crystallosolvate [Fel + formamide] .


Chemical Reactions Analysis

Felodipine has been found to undergo various chemical reactions. For instance, it was found to cocrystallize with imidazole while forming eutectics with nicotinamide and malonic acid . The dissolution kinetics of felodipine form I, [Fel + FA], [Fel + N-Me-FA] and [Fel + DMF] in water was also investigated .


Physical And Chemical Properties Analysis

Felodipine has been found to have different physical and chemical properties depending on its form. For instance, form IV of Felodipine has a higher melting temperature but lower melting enthalpy compared to form I . The solvates of Felodipine with three structurally related high-boiling point solvents, dimethylacetamide (DMAA), dimethylethyleneurea (DMEU) and tetramethylurea (TMU), have also been described .

科学的研究の応用

徐放錠剤開発

フェロジピンは、新しい徐放錠剤の開発に利用されてきました。研究は、製剤の前処理と製剤のパラメータを最適化し、剤形の性能を向上させることに焦点を当てています。 これには、微結晶形および巨結晶形のフェロジピンの形態学的および物理的特性の解析、ならびに薬理技術的特性の評価が含まれます .

薬物動態および薬力学モデリング

フェロジピンは、生理学的に基づく薬物動態/薬力学(PBPK/PD)研究におけるモデル薬として役立ちます。 これらのモデルは、特にフェロジピンがシトクロムP450(CYP)3A4の感受性基質であり、高い初回通過代謝を受けることを考えると、薬物相互作用を予測するのに役立ちます .

高血圧治療

ジヒドロピリジン系カルシウムチャネルブロッカーであるフェロジピンは、高血圧の治療に広く使用されています。 フェロジピンは、小動脈を選択的に拡張し、心筋を有意に阻害せず、糸球体ろ過率に影響を与えないことが知られており、臓器障害の軽減に貢献しています .

薬物の選択性と安全性

フェロジピンは、血管平滑筋細胞に対して高い選択性を示し、これは安全プロファイルにとって重要です。 この選択性は、非標的組織に対する副作用のリスクを最小限に抑え、治療効果を高めます .

経口バイオアベイラビリティの向上

科学的研究では、フェロジピンの経口バイオアベイラビリティを高める方法も探求されてきました。 これには、薬物の吸収と有効性を改善するように設計された固体脂質ナノ粒子やその他の新しい薬物送達システムの開発が含まれます .

マトリックスシステム構造の確立

フェロジピンの用途に関する研究には、徐放製剤のための親水性マトリックスシステムの構造の確立が含まれます。 これには、賦形剤が薬物の利用可能性と製薬システムからの放出速度論に与える影響を理解することが含まれます .

作用機序

Target of Action

Felodipine primarily targets vascular smooth muscle cells . It acts by stabilizing voltage-gated L-type calcium channels in their inactive conformation . These channels play a crucial role in the contraction of smooth muscle cells.

Mode of Action

Felodipine inhibits the influx of calcium ions in smooth muscle cells by binding to and stabilizing the inactive conformation of L-type calcium channels . This prevents calcium-dependent myocyte contraction and vasoconstriction . In addition to L-type calcium channels, felodipine also binds to a number of calcium-binding proteins .

Biochemical Pathways

Felodipine’s action on L-type calcium channels leads to the relaxation of vascular smooth muscle and vasodilation . This results in a decrease in peripheral vascular resistance and blood pressure . The drug’s vasodilatory effects are thought to be brought about primarily through the inhibition of these channels .

Pharmacokinetics

Felodipine is rapidly and completely absorbed, but it undergoes extensive first-pass metabolism, resulting in a bioavailability of about 15% . It is metabolized by CYP3A4 , a major enzyme involved in drug metabolism . The peak plasma concentrations and area under the plasma concentration-time curve are linearly related to the dose .

Result of Action

The inhibition of calcium influx into vascular smooth muscle cells by felodipine leads to the relaxation of these cells . This results in vasodilation, which increases the supply of blood and oxygen to the heart, reducing the heart’s workload .

Action Environment

Environmental factors can influence the action of felodipine. For instance, the presence of CYP3A4 inhibitors can affect the metabolism and hence the bioavailability of felodipine . Also, the drug’s environmental risk is considered low, with a Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio of 0.22 .

Safety and Hazards

Felodipine is harmful if swallowed and may cause damage to organs through prolonged or repeated exposure if inhaled . It is also very toxic to aquatic life with long-lasting effects . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

特性

IUPAC Name

5-O-ethyl 3-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2NO4/c1-5-25-18(23)14-10(3)21-9(2)13(17(22)24-4)15(14)11-7-6-8-12(19)16(11)20/h6-8,15,21H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZTAMFZIAATZDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4023042
Record name Felodipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Felodipine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015158
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

7.15e-03 g/L
Record name Felodipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01023
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Felodipine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015158
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Felodipine decreases arterial smooth muscle contractility and subsequent vasoconstriction by inhibiting the influx of calcium ions through voltage-gated L-type calcium channels. It reversibly competes against nitrendipine and other DHP CCBs for DHP binding sites in vascular smooth muscle and cultured rabbit atrial cells. Calcium ions entering the cell through these channels bind to calmodulin. Calcium-bound calmodulin then binds to and activates myosin light chain kinase (MLCK). Activated MLCK catalyzes the phosphorylation of the regulatory light chain subunit of myosin, a key step in muscle contraction. Signal amplification is achieved by calcium-induced calcium release from the sarcoplasmic reticulum through ryanodine receptors. Inhibition of the initial influx of calcium decreases the contractile activity of arterial smooth muscle cells and results in vasodilation. The vasodilatory effects of felodipine result in an overall decrease in blood pressure. Felodipine may be used to treat mild to moderate essential hypertension.
Record name Felodipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01023
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS RN

72509-76-3
Record name Felodipine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72509-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Felodipine [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072509763
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Felodipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01023
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name felodipine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760343
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Felodipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Pyridinedicarboxylic acid, 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-, ethyl methyl ester (9CI)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FELODIPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OL961R6O2C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Felodipine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015158
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

145 °C
Record name Felodipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01023
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Felodipine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015158
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Felodipine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Felodipine
Reactant of Route 3
Reactant of Route 3
Felodipine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Felodipine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Felodipine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Felodipine

Q & A

A: Felodipine is a dihydropyridine calcium channel blocker that selectively inhibits calcium influx into vascular smooth muscle cells by binding to L-type calcium channels. [] This inhibition leads to vasodilation, reducing peripheral vascular resistance and lowering blood pressure. []

A: Unlike some other calcium channel blockers, Felodipine, in clinically relevant doses, exhibits high selectivity for arteriolar smooth muscle and does not significantly impact cardiac contractility or conduction. []

A: Felodipine, at clinical doses, does not significantly affect venous smooth muscle, contributing to its lack of orthostatic hypotension as a side effect. []

A: Felodipine exhibits natriuretic/diuretic effects, counteracting the salt and water retention commonly observed with other potent vasodilators. [, ]

A: Clinical studies demonstrate that Felodipine is more effective in reducing blood pressure than several established antihypertensive drugs. []

ANone: The molecular formula of Felodipine is C18H19Cl2NO4, and its molecular weight is 384.25 g/mol.

A: Yes, a PBPK/PD parent–metabolite model of Felodipine and its metabolite dehydrofelodipine has been developed for drug–drug interaction predictions. This model, developed in PK-Sim® and MoBi®, is based on 49 clinical studies and includes diastolic blood pressure and heart rate PD models. []

A: Felodipine exhibits low oral bioavailability (around 15%) primarily due to extensive first-pass metabolism. [, ]

ANone: Several strategies have been investigated to enhance Felodipine's solubility and dissolution, including:

  • Solid dispersions: Formulations with polyethylene glycol (PEG 4000) and hydroxypropyl cellulose (HPC) have demonstrated significant improvements in Felodipine's solubility and dissolution rate. []
  • Solid dispersion films: Felodipine incorporated into polyvinylpyrrolidone (PVP) K90 films prepared by solvent evaporation has shown promising results in enhancing dissolution characteristics. []
  • Eudragit® RS100 nanoparticles: Nanoparticles formulated with Eudragit® RS100 using the solvent evaporation technique have demonstrated sustained release profiles and reduced burst release compared to pure Felodipine powder. []
  • Eudragit® E-PHB polymeric microparticles: Microparticles containing Felodipine prepared with Eudragit® E blended with poly(3-hydroxybutyrate) (PHB) showed increased dissolution rates attributed to reduced drug crystallinity. []
  • Cryomilling: Co-cryomilling Felodipine with polymers like hydroxypropyl methylcellulose (HPMC), HPMCAS, Soluplus® R, and PMMA has shown potential in creating amorphous solid dispersions with enhanced dissolution properties without using heat or solvents. []

A: Felodipine is primarily metabolized by the cytochrome P450 (CYP) 3A4 enzyme in the liver and intestine, leading to the formation of its main metabolite, dehydrofelodipine. []

A: Felodipine undergoes extensive first-pass metabolism, resulting in low and variable oral bioavailability of approximately 15%. [, ]

A: The pharmacodynamic effect of Felodipine, particularly its antihypertensive action, directly correlates with its plasma concentration. []

A: Yes, coffee consumption can significantly reduce the antihypertensive effect of Felodipine. This interaction appears to be pharmacodynamic, as coffee doesn't affect Felodipine's bioavailability but rather induces a pressor effect that counteracts the drug's action. []

A: Yes, ethanol can enhance the hemodynamic effects of Felodipine, potentially leading to clinically relevant adverse effects, particularly postural hypotension. This interaction does not appear to be due to altered Felodipine bioavailability. []

A: Felodipine demonstrates a longer duration of action compared to other dihydropyridines like Nifedipine. In spontaneously hypertensive rats, Felodipine exhibited an effect lasting 4-6 hours in a steady state, while Nifedipine's effect lasted 1-2 hours. []

ANone: Several animal models have been utilized to study Felodipine, including:

  • Spontaneously hypertensive rats (SHR): Felodipine demonstrated dose-dependent antihypertensive effects in SHR, proving more potent and longer-acting than Nifedipine. [, , , ]
  • DOCA-salt and renal hypertensive (2K1C) rats: Felodipine exhibited superior antihypertensive effects compared to Nifedipine in these models, showing a greater reduction in blood pressure and longer duration of action. []
  • Renal hypertensive (2K2C) dogs: Felodipine showed a stronger and more sustained antihypertensive effect than Nifedipine in this model. []

ANone: Numerous clinical trials have explored Felodipine's effectiveness in managing hypertension:

  • Monotherapy: Felodipine, as monotherapy, effectively reduced blood pressure in patients with mild to moderate hypertension. A starting dose of 5 mg once daily was found to be appropriate. [, ]
  • Combination therapy: Felodipine, in combination with beta-blockers, proved to be a suitable alternative to standard triple therapy and effectively managed hypertension in patients refractory to other treatments. [, , , , ]
  • Elderly patients: Felodipine effectively reduced blood pressure in older adults with hypertension and was well-tolerated. Elderly patients appeared to require lower doses for blood pressure control compared to younger patients. [, ]
  • Black African patients: Felodipine demonstrated superior efficacy and tolerability compared to Hydrochlorothiazide in Black African patients with mild to moderate hypertension. Felodipine achieved faster blood pressure control and had a lower incidence of side effects. []
  • Comparison with other antihypertensive agents:
    • Prazosin: Felodipine demonstrated superior blood pressure reduction compared to Prazosin when used as an add-on therapy to beta-blockers in patients with essential hypertension. [, ]
    • Losartan: Once-daily administration of Felodipine ER was found to be as effective as Losartan in blood pressure reduction in Taiwanese patients with mild to moderate hypertension. []
    • Aranidipine: Aranidipine (5-20 mg/d) and Felodipine (5-10 mg/d) showed similar efficacy and safety profiles in Chinese patients with mild-to-moderate essential hypertension. []

A: Yes, a study in hypercholesterolemic rabbits found that low-dose Felodipine inhibited intimal lesion formation, suggesting a potential anti-atherogenic effect. This effect was associated with improved endothelium-dependent relaxation and reduced endothelial adhesiveness, possibly mediated by increased nitric oxide activity. []

A: A study in patients with exercise-induced asthma showed that a single 10 mg dose of Felodipine significantly reduced the fall in FEV1 after exercise compared to placebo. This suggests a potential beneficial effect of Felodipine in exercise-induced bronchoconstriction. []

A: In a study using a pig model of myocardial ischemia and reperfusion, coronary venous retroinfusion of Felodipine before reperfusion significantly reduced myocardial infarct size and improved myocardial functional recovery compared to the control group. []

A: Researchers investigated the coronary venous retroinfusion of Felodipine to target drug delivery directly to the heart, achieving higher local concentrations and potentially minimizing systemic side effects. This approach proved successful in reducing myocardial infarct size and improving heart function recovery in a pig model. []

A: Researchers utilized fluorescence spectroscopy to study Felodipine's binding to calcium-binding proteins. Felodipine exhibits fluorescence, and its fluorescence intensity changes upon binding to these proteins in a calcium-dependent manner. This approach allowed researchers to determine binding affinities, calcium sensitivities, and allosteric interactions with other drugs. [, , ]

A: Solid dispersions of Felodipine in various carriers, such as PEG 4000/HPC, PVP K90, and Eudragit® E-PHB, have demonstrated significantly improved dissolution rates compared to pure Felodipine powder. This enhancement is attributed to factors like reduced particle size, increased drug wettability, and conversion to an amorphous state. [, , ]

ANone: Several factors contribute to the enhanced dissolution of Felodipine from solid dispersions:

  • Reduced particle size: Solid dispersion techniques can reduce drug particle size, increasing surface area and facilitating faster dissolution. []
  • Amorphous state: Converting crystalline Felodipine into an amorphous form in solid dispersions increases its solubility and dissolution rate due to the absence of a lattice energy barrier. [, ]

A: Felodipine is primarily metabolized by CYP3A4. [] As a sensitive substrate of this enzyme, Felodipine is susceptible to drug-drug interactions (DDIs) with CYP3A4 inhibitors and inducers. []

ANone: Several drugs have been identified to interact with Felodipine through CYP3A4 modulation, including:

  • Phenytoin: Like Carbamazepine, Phenytoin can induce CYP3A4 and lower Felodipine levels. []

A: Felodipine is considered one of the most potent dihydropyridines in relaxing coronary arteries. [] It exhibits high selectivity for arteriolar smooth muscle compared to other members of this class, resulting in fewer cardiac-related side effects. []

ANone: Several alternatives exist depending on the individual patient's needs and response to therapy:

  • Angiotensin-converting enzyme (ACE) inhibitors: Drugs like Benazepril, Captopril, and Enalapril provide an alternative mechanism for lowering blood pressure. [, , ]
  • Angiotensin II receptor blockers (ARBs): Losartan, Valsartan, and Irbesartan block the action of angiotensin II, a potent vasoconstrictor. [, , ]
  • Thiazide diuretics: Hydrochlorothiazide and Chlorthalidone help lower blood pressure by reducing fluid volume. [, , ]
  • Beta-blockers: Metoprolol, Atenolol, and Propranolol lower blood pressure by reducing heart rate and contractility. [, , , , , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。